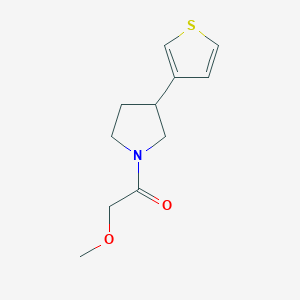
2-メトキシ-1-(3-(チオフェン-3-イル)ピロリジン-1-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyrrolidine ring substituted with a thiophene group and a methoxy group
科学的研究の応用
2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
生化学分析
Biochemical Properties
2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can impact metabolic pathways by interacting with key enzymes involved in glycolysis and oxidative phosphorylation, thereby influencing cellular energy production.
Molecular Mechanism
At the molecular level, 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can inhibit the activity of specific kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, leading to alterations in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation rates, and metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a suitable thiophene derivative reacts with the pyrrolidine ring.
Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
作用機序
The mechanism of action of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it may involve binding to active sites, altering enzyme activity, or modulating receptor signaling.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure but differ in their substituents and functional groups.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-amine have the thiophene ring but differ in their additional functional groups.
Uniqueness
2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of a methoxy group, a thiophene ring, and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-methoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-7-11(13)12-4-2-9(6-12)10-3-5-15-8-10/h3,5,8-9H,2,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSARRNYUYOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)
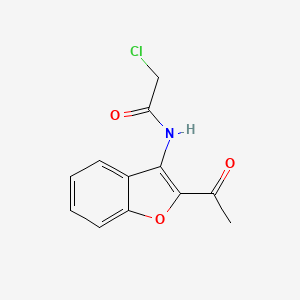
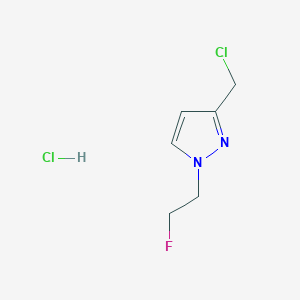

![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2522273.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)
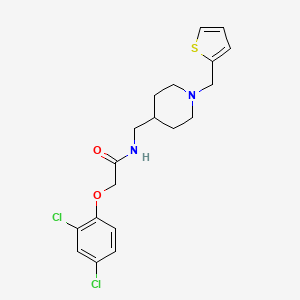
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride](/img/structure/B2522279.png)
![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)
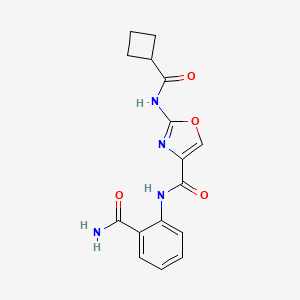
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)
![N-(3-difluoromethanesulfonylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide](/img/structure/B2522286.png)
